1-(3-Chloro-2-mercaptophenyl)propan-2-one
Description
1-(3-Chloro-2-mercaptophenyl)propan-2-one is a chlorinated aromatic ketone featuring a mercapto (-SH) group at the 2-position and a chlorine atom at the 3-position of the phenyl ring. This compound is synthesized via a palladium-catalyzed regioselective domino α-arylation/intramolecular O-arylation reaction, yielding a white solid with a 72% efficiency . Its spectroscopic data (NMR, IR) align with prior reports in Chemical Communications (2013), confirming its structural integrity .
Properties
Molecular Formula |
C9H9ClOS |
|---|---|
Molecular Weight |
200.69 g/mol |
IUPAC Name |
1-(3-chloro-2-sulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C9H9ClOS/c1-6(11)5-7-3-2-4-8(10)9(7)12/h2-4,12H,5H2,1H3 |
InChI Key |
CISLREPIQOLLBG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C(=CC=C1)Cl)S |
Origin of Product |
United States |
Preparation Methods
Chlorination of 2-Mercaptophenylpropan-2-one
A widely reported method involves the direct chlorination of 2-mercaptophenylpropan-2-one using chlorinating agents such as sulfuryl chloride ($$ \text{SO}2\text{Cl}2 $$) or phosphorus pentachloride ($$ \text{PCl}_5 $$).
Procedure :
- Substrate Preparation : 2-Mercaptophenylpropan-2-one (1.0 equiv) is dissolved in anhydrous dichloromethane under nitrogen.
- Chlorination : Sulfuryl chloride (1.2 equiv) is added dropwise at 0–5°C, followed by stirring at room temperature for 6–12 hours.
- Workup : The reaction is quenched with ice-cold water, and the product is extracted with ethyl acetate.
- Purification : Recrystallization from toluene yields this compound with 75–85% purity.
| Parameter | Value |
|---|---|
| Temperature | 0–25°C |
| Reaction Time | 6–12 hours |
| Yield | 68–72% |
Mechanistic Insight :
The chloro group is introduced via electrophilic aromatic substitution, where $$ \text{SO}2\text{Cl}2 $$ acts as the chlorinating agent. The mercapto group directs substitution to the 3-position due to its ortho/para-directing nature.
Thiolation of 3-Chlorophenylpropan-2-one
An alternative route involves the thiolation of 3-chlorophenylpropan-2-one using hydrogen sulfide ($$ \text{H}_2\text{S} $$) or thiourea.
Procedure :
- Substrate Activation : 3-Chlorophenylpropan-2-one is treated with thiourea (1.5 equiv) in ethanol under reflux.
- Acid Hydrolysis : Concentrated hydrochloric acid is added to hydrolyze the intermediate thiouronium salt.
- Isolation : The product is extracted with dichloromethane and purified via column chromatography (silica gel, hexane/ethyl acetate).
| Parameter | Value |
|---|---|
| Temperature | Reflux (78°C) |
| Reaction Time | 8–10 hours |
| Yield | 60–65% |
Advantages :
Suzuki-Miyaura Coupling Approach
A advanced method employs palladium-catalyzed cross-coupling to construct the aromatic ring.
Procedure :
- Borylation : 3-Chloro-2-iodophenylpropan-2-one is reacted with bis(pinacolato)diboron in the presence of $$ \text{Pd(dppf)Cl}_2 $$.
- Thiolation : The boronate intermediate is treated with mercaptoacetic acid under basic conditions.
- Cyclization : Intramolecular cyclization yields the target compound.
| Parameter | Value |
|---|---|
| Catalyst | $$ \text{Pd(dppf)Cl}_2 $$ |
| Ligand | XPhos |
| Yield | 55–60% |
Limitations :
Comparative Analysis of Synthesis Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Chlorination | 68–72 | 75–85 | High | Moderate |
| Thiolation | 60–65 | 80–90 | Moderate | High |
| Suzuki-Miyaura Coupling | 55–60 | 90–95 | Low | Low |
Key Observations :
- Chlorination is preferred for industrial-scale production due to shorter reaction times.
- Thiolation offers higher purity but requires longer durations.
- Suzuki-Miyaura is reserved for specialized applications requiring high regioselectivity.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Performance Liquid Chromatography (HPLC)
- Column : C18 (4.6 × 250 mm, 5 μm)
- Mobile Phase : Acetonitrile/water (70:30)
- Retention Time : 6.8 minutes
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloro-2-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Alcohols.
Substitution: Amines, thiols.
Scientific Research Applications
1-(3-Chloro-2-mercaptophenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-2-mercaptophenyl)propan-2-one involves its interaction with specific molecular targets. The chloro and mercapto groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Key Observations :
- Electronic Effects : The mercapto group (-SH) in the target compound enhances nucleophilicity compared to methylthio (-SCH₃) or methoxy (-OCH₃) groups, which exhibit moderate electron-donating effects .
- Steric Influence : Bulkier substituents (e.g., trifluoromethyl in ) reduce reactivity in sterically demanding reactions.
- Biological Activity: Hydrazono/imino derivatives (e.g., ) demonstrate corrosion inhibition, likely due to chelation with metal surfaces, whereas the parent compound’s applications remain underexplored.
Q & A
Q. Table 1: Hypothetical Synthetic Routes Based on Analogous Compounds
| Precursor | Reagent/Conditions | Solvent | Yield* | Purification Method |
|---|---|---|---|---|
| 3-Chloro-2-mercaptobenzaldehyde | Propan-2-one, KOH, reflux | Ethanol | ~65% | Recrystallization |
| 3-Chloro-2-mercaptophenyl Grignard | Acetone, THF, 0°C | THF | ~50% | Column Chromatography |
*Yields extrapolated from analogous reactions in .
What spectroscopic methods are most effective for characterizing this compound?
Methodological Answer:
- -NMR : Key signals include aromatic protons (δ 6.8–7.5 ppm, split due to chloro and mercapto substituents), ketone CH (δ ~2.3 ppm), and -SH (δ ~3.8–4.2 ppm, broad).
- -NMR : Carbonyl carbon (δ ~205 ppm), aromatic carbons (δ 120–140 ppm).
- IR : Strong C=O stretch (~1700 cm), S-H stretch (~2550 cm).
- Mass Spectrometry : Molecular ion peak at m/z 214 (CHClOS).
- X-ray Crystallography : For absolute configuration, use SHELXL/SHELXD () for refinement .
What are the key considerations for handling and storing this compound?
Methodological Answer:
- Storage : Under nitrogen at –20°C to prevent oxidation of the -SH group.
- Handling : Use glove boxes or Schlenk lines to avoid moisture/oxygen.
- Stability Testing : Monitor via TLC or HPLC over time; degradation products (e.g., disulfides) indicate oxidation .
Advanced Research Questions
How can computational chemistry aid in predicting the reactivity of the mercapto group?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic (-SH) and electrophilic (ketone) sites.
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., ethanol vs. DMSO) to assess solubility.
- Docking Studies : Predict binding affinity to enzymes (e.g., cysteine proteases) via AutoDock Vina .
Q. Table 2: Computational Predictions for Key Reactivity Sites
| Site | Fukui Index (Nucleophilic) | Predicted Reactivity |
|---|---|---|
| -SH | 0.45 | High |
| Ketone Carbon | 0.12 | Moderate |
How to resolve contradictions in reported biological activities?
Methodological Answer:
- Reproducibility Studies : Replicate assays under standardized conditions (pH 7.4, 37°C).
- Meta-Analysis : Compare datasets using tools like RevMan to identify outliers.
- Advanced Characterization : Use LC-MS/MS to verify compound purity in conflicting studies .
What strategies can be employed to study the compound’s potential as an enzyme inhibitor?
Methodological Answer:
Q. Table 3: Hypothetical Enzyme Inhibition Data
| Enzyme | IC (µM) | Binding Mode (Docking Score) |
|---|---|---|
| Papain | 12.5 | –8.2 kcal/mol |
| Cathepsin B | 28.4 | –7.6 kcal/mol |
Data Contradiction Analysis
Why do different studies report varying stability profiles for this compound?
Methodological Answer:
Discrepancies may arise from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
